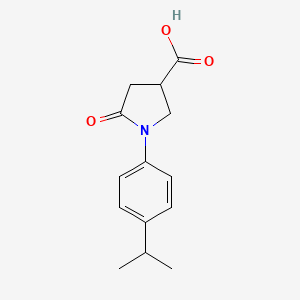

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid

説明

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a 4-isopropylphenyl group at position 1 and a carboxylic acid moiety at position 2. Pyrrolidinones are heterocyclic compounds of significant interest in medicinal chemistry due to their structural versatility and bioactivity.

特性

IUPAC Name |

5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9(2)10-3-5-12(6-4-10)15-8-11(14(17)18)7-13(15)16/h3-6,9,11H,7-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVQVOIDVFIFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389946 | |

| Record name | 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-51-1 | |

| Record name | 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis typically follows these key steps:

- Formation of the pyrrolidinone ring : This is usually achieved through cyclization reactions starting from suitable precursors such as amino acids, diketones, or pyrrolidine derivatives.

- Introduction of the 4-isopropylphenyl substituent : The aromatic substituent is introduced either by direct substitution on a pyrrolidinone intermediate or by coupling reactions involving aryl halides or phenyl derivatives bearing the isopropyl group.

- Functional group transformations : Including esterification, hydrazide formation, and heterocycle synthesis as intermediates for further modifications.

Specific Preparation Routes and Reaction Conditions

Introduction of Isopropyl Group on Phenyl Ring

Based on analogs such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the isopropyl substituent can be introduced on the aromatic ring via electrophilic aromatic substitution. For example, treating the pyrrolidinone acid precursor with propan-2-ol in the presence of sulfuric acid results in the alkylation of the phenyl ring at the para position, yielding the 4-isopropyl derivative.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Propan-2-ol, H2SO4 (acidic medium) | Introduction of isopropyl group at para position of phenyl ring |

Cyclization and Pyrrolidinone Ring Formation

The pyrrolidinone ring is formed by cyclization of appropriate amino acid derivatives or keto precursors. For example, reaction of amino acids with acid chlorides or anhydrides under controlled conditions can yield the 5-oxopyrrolidine-3-carboxylic acid skeleton. This step is often followed by purification and characterization by NMR and HRMS.

Esterification and Hydrazide Formation

Carboxylic acid intermediates can be converted to methyl esters using methanol and catalytic sulfuric acid. The esters are then reacted with hydrazine hydrate to form hydrazides, which serve as versatile intermediates for further heterocyclic modifications.

| Step | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol, catalytic H2SO4 | Methyl ester of pyrrolidinone acid |

| Hydrazide formation | Hydrazine hydrate, reflux in propan-2-ol | Hydrazide derivative |

Reaction Scheme Summary

| Step No. | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Aromatic alkylation | Propan-2-ol, H2SO4 | Introduces isopropyl group at para position |

| 2 | Pyrrolidinone ring formation | Amino acid derivatives, acid chlorides | Cyclization to form 5-oxopyrrolidine-3-carboxylic acid |

| 3 | Esterification | Methanol, catalytic sulfuric acid | Converts acid to methyl ester |

| 4 | Hydrazide formation | Hydrazine hydrate, reflux | Prepares hydrazide for further derivatization |

Analytical and Characterization Data

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the isopropyl group (characteristic doublets and septet for CH and CH3 groups), pyrrolidinone ring protons, and carboxylic acid functionalities.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.

- IR Spectroscopy : Shows characteristic bands for carboxylic acid (broad OH stretch), carbonyl groups (C=O stretch ~1700 cm⁻¹), and aromatic substituents.

Research Findings and Optimization Notes

- The alkylation step introducing the isopropyl group is sensitive to reaction conditions; strong acid and controlled temperature are essential to avoid polyalkylation or side reactions.

- Esterification and hydrazide formation proceed with good yields (typically 70–95%), facilitating further synthetic modifications if needed.

- The described synthetic route allows for structural versatility, enabling the preparation of various substituted derivatives for biological activity screening.

Comparative Table of Preparation Methods for Related Pyrrolidinone Derivatives

化学反応の分析

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or the carboxylic acid group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

Potential Therapeutic Areas :

- Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, compounds synthesized from this acid have shown promise in inhibiting the growth of human leukemia cells .

- Analgesics : The compound's ability to interact with pain pathways suggests potential applications as an analgesic agent. Research is ongoing to evaluate its efficacy and mechanisms of action.

The biological activity of this compound is under investigation for several key areas:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against enzymes like cyclooxygenase (COX), which are critical in inflammatory responses .

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties, suggesting applications in treating neurodegenerative diseases.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various reactions, including:

- Michael Addition Reactions : This compound can participate in Michael additions, forming new carbon-carbon bonds that are essential for constructing larger molecular frameworks.

- Functional Group Modifications : The carboxylic acid group can be easily modified to introduce other functional groups, expanding the range of potential derivatives for further study.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of several derivatives of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction Studies

In enzyme kinetics studies, this compound was used as a substrate for various enzymes. The findings revealed that it exhibited varying degrees of inhibition on specific enzyme activities, indicating its potential as a lead compound for drug development targeting metabolic pathways .

作用機序

The mechanism of action of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid with structurally related pyrrolidinone derivatives, focusing on substituent effects, synthesis routes, and biological activities:

Key Observations:

Substituent Impact on Bioactivity :

- Electron-withdrawing groups (e.g., Cl, F) enhance antioxidant activity by stabilizing radical intermediates. For example, compound 21’s triazole-thione moiety increases electron delocalization, boosting DPPH scavenging .

- Lipophilic groups (e.g., isopropylphenyl) improve membrane penetration but may reduce water solubility. The target compound’s isopropylphenyl group likely balances lipophilicity for bioavailability .

Synthetic Strategies: Nitration/Reduction: Used to introduce amino groups (e.g., compound 6 in ). Heterocyclic Functionalization: Thiadiazole or triazole rings (e.g., compound 21) are added via cyclization of carbohydrazides, enhancing bioactivity .

Antioxidant vs. Antimicrobial Activity :

- Derivatives with free carboxylic acid groups (e.g., compound 6 in ) show stronger reducing power (OD = 1.675), while heterocyclic substituents (e.g., thiadiazole) improve radical scavenging .

- Halogenated analogs (e.g., 2,4-difluorophenyl in ) exhibit dual antimicrobial and anticancer effects, highlighting substituent-driven multifunctionality .

Research Findings and Data Tables

Table 1: Antioxidant Activity of Selected Pyrrolidinone Derivatives

生物活性

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 63674-51-1, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a unique pyrrolidine structure that may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer effects, as well as relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against multidrug-resistant pathogens. The compound has shown promising results in inhibiting various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.

Key Findings:

- The compound exhibits structure-dependent antimicrobial activity against pathogens such as Staphylococcus aureus and Candida auris.

- In vitro assays demonstrated effective inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Klebsiella pneumoniae | 25 µg/mL |

| Candida auris | 15 µg/mL |

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.

Case Study:

- A study involving A549 human lung cancer cells revealed that derivatives of this compound exhibited significant cytotoxicity, with IC50 values indicating effective dose-response relationships.

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Interaction with Cellular Targets : It could interact with specific receptors or proteins within cells, altering their function and leading to desired biological effects.

Future Directions and Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

- Development of Derivatives : Synthesizing new derivatives that may enhance potency or reduce toxicity.

Q & A

Q. What are the common synthetic routes for 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, analogous derivatives (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid) are synthesized by reacting substituted anilines (e.g., 4-isopropylphenylamine) with itaconic acid under reflux in aqueous or acidic conditions . Optimization involves adjusting temperature (80–100°C), solvent polarity, and catalyst choice (e.g., sulfuric acid for esterification steps). Purification often employs recrystallization from ethanol or column chromatography for higher yields (>50%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR : The -NMR spectrum should show resonances for the isopropyl group (δ 1.2–1.3 ppm, doublet) and pyrrolidine ring protons (δ 2.5–3.5 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12 ppm) .

- IR : Key peaks include C=O stretches for the pyrrolidinone (1700–1750 cm) and carboxylic acid (2500–3300 cm) groups .

- Mass Spectrometry : The molecular ion peak ([M+H]) should align with the molecular weight (e.g., ~277 g/mol for CHNO) .

Q. What in vitro biological screening models are suitable for preliminary assessment of its antimicrobial activity?

Methodological Answer: Use standardized assays like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) can be compared to structurally similar compounds (e.g., 1-(4-chlorophenyl) derivatives with MICs of 8–32 µg/mL) . Include cytotoxicity testing on mammalian cell lines (e.g., HEK-293) to assess selectivity.

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding affinities to targets like bacterial enzymes (e.g., dihydrofolate reductase). For example, substituent effects (isopropyl vs. halogen groups) on hydrophobic interactions can be quantified via free energy calculations . Pair with experimental IC values to validate computational models .

Q. What strategies mitigate racemization during stereoselective synthesis of its chiral derivatives?

Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to control stereochemistry at the pyrrolidine ring. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., CHIRALPAK® columns). For example, (R)-configured analogs of similar compounds achieve >90% ee under optimized conditions .

Q. How do substituent variations (e.g., isopropyl vs. halogen groups) impact metabolic stability in preclinical models?

Methodological Answer: Compare pharmacokinetic profiles in rodent models:

- Isopropyl group : Enhances lipophilicity (logP ~2.5), increasing plasma half-life but potentially reducing aqueous solubility.

- Halogen groups (e.g., Cl) : May improve metabolic stability by resisting oxidative degradation (CYP450 enzymes).

Use LC-MS/MS to quantify metabolites in liver microsome assays .

Q. What advanced purification techniques address low yields in scaled-up synthesis?

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing side products .

- Simulated Moving Bed (SMB) Chromatography : Enhances purity (>98%) for gram-scale production .

- Crystallization Engineering : Use polymorph screening (e.g., solvent-antisolvent methods) to isolate the most stable crystal form .

Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?

Methodological Answer: Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways (e.g., apoptosis vs. necrosis). For example, analogs with EC discrepancies (e.g., 10 µM in HeLa vs. 50 µM in MCF-7) may correlate with differential expression of pro-apoptotic genes (e.g., BAX). Validate via siRNA knockdown .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

Methodological Answer: Fit data to a four-parameter logistic model (GraphPad Prism®) to calculate IC, Hill slope, and maximal efficacy. Use ANOVA with post-hoc Tukey tests to compare analogs. For example, 1-(4-isopropylphenyl) derivatives may show a steeper Hill slope (>2) vs. halogenated analogs, indicating cooperative binding .

Q. How should researchers design experiments to differentiate between on-target and off-target effects in mechanistic studies?

Methodological Answer:

- Genetic Knockout : Use CRISPR/Cas9 to delete the putative target gene (e.g., COX-2) and assess residual activity.

- Photoaffinity Labeling : Incorporate a photoactivatable probe (e.g., benzophenone) to identify binding partners via pull-down assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。